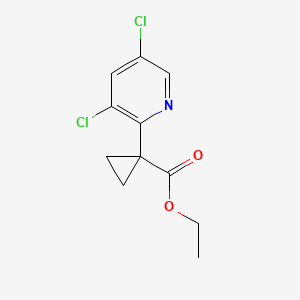
Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.12 . This compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and amines. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate include:
- Ethyl 1-(3,5-Dichloro-2-pyridyl)acetate
- Ethyl 1-(3,5-Dichloro-2-pyridyl)propanoate
- Ethyl 1-(3,5-Dichloro-2-pyridyl)butanoate
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial applications .
Biological Activity
Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate (CAS Number: 2770348-19-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂N₀₂ |
| Molecular Weight | 260.11 g/mol |
| CAS Number | 2770348-19-9 |
1. Insecticidal Properties
This compound has been studied for its insecticidal properties, particularly as a potential alternative to traditional pesticides like DDT and endosulfan. Research indicates that it exhibits significant toxicity towards various insect species, which may be attributed to its ability to disrupt neural pathways by acting on sodium channels, similar to other pyrethroid compounds .
2. Toxicity Studies
Toxicity assessments have highlighted the compound's effects on non-target organisms, including beneficial insects such as honey bees. Studies have shown that it can lead to acute toxicity in these populations, raising concerns about its environmental impact when used in agricultural settings .
Case Study 1: Neurotoxic Effects
A study conducted on the neurotoxic effects of this compound revealed that it causes significant behavioral changes in exposed insects. The mode of action was identified as sodium channel blockade, leading to paralysis and eventual death in susceptible species. This mechanism is consistent with findings from other studies on related compounds .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the persistence and bioaccumulation potential of this compound in aquatic systems. The results indicated a moderate level of persistence, with a Bioconcentration Factor (BCF) suggesting that it could accumulate in aquatic organisms, posing risks to fish and other wildlife .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
Molecular Formula |
C11H11Cl2NO2 |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
ethyl 1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2NO2/c1-2-16-10(15)11(3-4-11)9-8(13)5-7(12)6-14-9/h5-6H,2-4H2,1H3 |
InChI Key |
DDGFWJZTLCDKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















